(Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 259.3 g/mol.
This compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical catalogs. It is classified under organic compounds due to its carbon-based structure, specifically as a pyrrolidine derivative, which is a five-membered heterocyclic compound containing nitrogen.
The synthesis of (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate can be approached through several synthetic routes. A common method involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a suitable reagent that introduces the methoxy and keto functionalities.
Retrosynthetic analysis can help identify simpler precursors that can be transformed into the target compound. This approach allows chemists to plan efficient synthetic pathways by breaking down complex structures into more manageable components.
The molecular structure of (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a methoxy group and an oxoethylidene moiety.
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)14-7-6-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)OC
These codes provide a standardized way to represent the molecular structure digitally.
The compound can participate in various chemical reactions typical of esters and pyrrolidine derivatives:
Each reaction pathway requires careful control of conditions to ensure selectivity and yield.
The physical properties of (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate include:
Chemical properties include:
This compound has potential applications in medicinal chemistry, particularly in the development of antiviral drugs. Its structural features may allow it to serve as a lead compound for further modifications aimed at enhancing biological activity or specificity against viral targets. Additionally, it may be explored in research related to other therapeutic areas involving heterocyclic compounds.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0